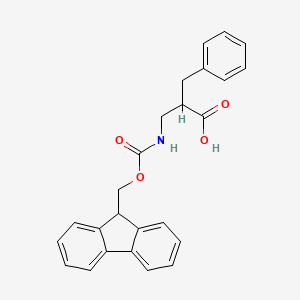

3-((((9H-芴-9-基)甲氧基)羰基)氨基)-2-苄基丙酸

描述

The compound 3-((((9H-Fluoren-9-yl)methoxycarbonyl)amino)-2-benzylpropanoic acid belongs to a class of N-(fluorenyl-9-methoxycarbonyl) amino acids, which have been identified as possessing a broad spectrum of anti-inflammatory activity. These compounds have been shown to be active against conditions such as oxazolone dermatitis in mice and adjuvant arthritis in rats, which are models for activated T lymphocyte-mediated conditions. They also inhibit T-lymphocyte activation in vitro and have been effective in blocking leukocyte infiltration responsible for inflammatory reactions in other models .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids, involves electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones. This can be achieved using tert-butyl bromoacetate as the electrophile, followed by the introduction of nitrogen through the Curtius reaction . Although the specific synthesis of 3-((((9H-Fluoren-9-yl)methoxycarbonyl)amino)-2-benzylpropanoic acid is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of this compound includes a fluorenyl group linked to an amino acid moiety through a methoxycarbonyl group. This structure is significant as it relates to the compound's anti-inflammatory properties. The fluorenyl group is a common structural motif in these compounds, which may play a role in their mechanism of action .

Chemical Reactions Analysis

The chemical reactions involving these compounds likely include interactions with cellular components that mediate inflammation. For instance, they have been shown to inhibit neutrophil recruitment and T-lymphocyte activation, which are key processes in the inflammatory response. The specific chemical interactions at the molecular level, however, are not fully detailed in the provided papers .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-((((9H-Fluoren-9-yl)methoxycarbonyl)amino)-2-benzylpropanoic acid are not explicitly provided, related compounds have been shown to be effective in various biological assays without being general myelotoxins. This suggests that they have a degree of selectivity in their action, which is an important consideration for therapeutic agents. The compounds do not alter bone marrow progenitor numbers or the numbers of circulating white blood cells, and they do not inhibit several white cell functions in vitro .

科学研究应用

非蛋白氨基酸的合成该化合物还在合成非蛋白氨基酸中发挥作用,例如 (S)-(+)-2-氨基-6-(氨基氧)己酸及其衍生物。这些非标准氨基酸是由其他前体合成,使用 [(9H-芴-9-基)甲氧基]羰基作为保护基团,展示了其在肽合成中的多功能性 (Adamczyk 和 Reddy,2001)。

在光催化和自组装中的应用

芳基化光催化该化合物的衍生物 3-氨基芴-2,4-二腈 (AFDC) 被用作脱羧基交叉偶联反应的光催化剂。这种光催化活性可以在温和条件下利用光驱动反应制备苄胺和醚。这种光催化过程对于以可控和环保的方式合成复杂分子至关重要 (Chen、Lu 和 Wang,2019)。

自组装结构经 Fmoc 修饰的脂肪族氨基酸,包括该化合物的衍生物,表现出自组装特性。这些化合物形成各种自组装结构,例如纤维、管和花状形态。了解和控制这些自组装结构在材料科学中具有重要意义,为设计具有特定功能的新型材料提供了潜在应用 (Gour 等人,2021)。

作用机制

Target of Action

It’s important to note that amino acids, including this compound, play a crucial role in various biological processes . They can interact with a variety of targets, including enzymes, receptors, and transport proteins, influencing their function and activity .

Mode of Action

As an amino acid derivative, it may participate in protein synthesis, contributing to the structure and function of proteins . The compound could interact with its targets, leading to changes in their conformation and activity .

Biochemical Pathways

Amino acids, including (R,S)-Fmoc-3-amino-2-benzyl-propionic acid, can be converted to various intermediates of glycolysis and the citric acid cycle . These pathways are central to cellular metabolism, and their intermediates can be used to synthesize other biomolecules

Pharmacokinetics

The bioavailability of similar compounds can be influenced by factors such as solubility, stability, and hepatic metabolism .

Result of Action

Amino acids in general can influence various cellular processes, including protein synthesis, cell signaling, and metabolic regulation . They can also contribute to the structure and function of proteins, influencing their activity and interactions .

Action Environment

The action, efficacy, and stability of (R,S)-Fmoc-3-amino-2-benzyl-propionic acid can be influenced by various environmental factors. For instance, pH can affect the ionization state of the compound, influencing its solubility and interaction with targets . Temperature, ionic strength, and the presence of other biomolecules can also affect its stability and activity .

安全和危害

属性

IUPAC Name |

2-benzyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)18(14-17-8-2-1-3-9-17)15-26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMKXKRMTSBQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-benzylpropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate](/img/structure/B3042890.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2-chloro-1,1-dimethylethyl)-1,2,4-oxadiazole](/img/structure/B3042891.png)

![2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B3042897.png)

![2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B3042899.png)

![2-{[5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-fluorophenyl)ethan-1-one](/img/structure/B3042900.png)

![N1-[3-(trifluoromethyl)phenyl]-2-{[5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3042901.png)

![O1-[(2,5-dichloro-3-pyridyl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3042903.png)

![N1-[3-(trifluoromethyl)phenyl]-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide](/img/structure/B3042905.png)

![S-[3-(trifluoromethyl)phenyl] 2-chloropyridine-4-carbothioate](/img/structure/B3042906.png)

![5-{5-(benzylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-2-chloropyridine](/img/structure/B3042907.png)

![2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethan-1-one](/img/structure/B3042910.png)

![1-(4-chlorophenyl)-2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)ethan-1-one](/img/structure/B3042911.png)